molecular formula C18H18ClNO3 B3028897 N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine CAS No. 38075-43-3

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine

Cat. No.: B3028897
CAS No.: 38075-43-3
M. Wt: 331.8
InChI Key: QDRACQUNFMXKRD-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine is a chemical compound with the molecular formula C18H18ClNO3 and a molecular weight of 331.8 g/mol . This compound is known for its unique structure, which includes a chloro-substituted hydroxyphenyl group and a phenylmethylene group attached to an L-valine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with L-valine in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to convert the chloro group to a different functional group, such as a hydroxyl or amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine can be compared with other similar compounds, such as:

    N-(5-Chloro-2-hydroxyphenyl)acetamide: This compound has a similar chloro-substituted hydroxyphenyl group but differs in the acetamide moiety.

    N-(5-Chloro-2-hydroxyphenyl)propanamide: Similar to the acetamide derivative but with a propanamide group.

    N-(5-Chloro-2-hydroxyphenyl)benzamide: This compound has a benzamide group instead of the valine moiety.

The uniqueness of this compound lies in its combination of the chloro-substituted hydroxyphenyl group with the phenylmethylene and L-valine moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-2-[[(5-chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11(2)16(18(22)23)20-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21/h3-11,16,21H,1-2H3,(H,22,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRACQUNFMXKRD-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208595
Record name N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38075-43-3
Record name N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38075-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(1E)-(5-chloro-2-hydroxyphenyl)(phenyl)methylene]amino}-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Reactant of Route 2
N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Reactant of Route 3
N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Reactant of Route 4
N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Reactant of Route 5
N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Reactant of Route 6
N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.